Dihydrocarvyl acetate, (-)-
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Overview
Description
Dihydrocarvyl acetate, (-)-, also known as (-)-8-p-Menthen-2-yl acetate, is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is a monoterpenoid ester derived from dihydrocarveol and acetic acid. This compound is known for its pleasant floral, rose-like odor with a hint of mint, making it a valuable ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrocarvyl acetate, (-)-, is typically synthesized through the acetylation of dihydrocarveol. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a catalyst such as pyridine or sulfuric acid . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of dihydrocarvyl acetate, (-)-, follows a similar acetylation process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dihydrocarvyl acetate, (-)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydrocarvone and other oxidized derivatives.
Reduction: The ester group can be reduced to yield dihydrocarveol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Dihydrocarvone and other oxidized derivatives.
Reduction: Dihydrocarveol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dihydrocarvyl acetate, (-)-, has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: Its pleasant odor makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of dihydrocarvyl acetate, (-)-, involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic floral and minty odor. At the molecular level, it binds to specific receptor proteins, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Similar Compounds
Dihydrocarveol acetate: Another monoterpenoid ester with similar odor properties.
Isodihydrocarveol acetate: A stereoisomer with slightly different olfactory characteristics.
Neoiso-dihydrocarveol acetate: Another stereoisomer with unique scent properties.
Uniqueness
Dihydrocarvyl acetate, (-)-, stands out due to its specific stereochemistry, which imparts a distinct floral and minty odor. This makes it particularly valuable in the fragrance industry, where subtle differences in scent can significantly impact product formulations .
Properties
CAS No. |
57287-13-5 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m1/s1 |
InChI Key |
TUSIZTVSUSBSQI-YUSALJHKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C[C@H]1OC(=O)C)C(=C)C |
Canonical SMILES |
CC1CCC(CC1OC(=O)C)C(=C)C |
density |
0.943-0.954 |
physical_description |
colourless to pale yellow liquid |
solubility |
slightly soluble in water; soluble in alcohol |
Origin of Product |
United States |
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